molecular formula C10H11ClN4O B1532658 4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine CAS No. 1801294-68-7

4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine

Cat. No.: B1532658
CAS No.: 1801294-68-7
M. Wt: 238.67 g/mol
InChI Key: LHVNMBYGICKFCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves copper-promoted two-step one-pot reactions from chromenone derivatives . Another method involves the reduction of the nitro group with Zn and ammonium chloride .


Chemical Reactions Analysis

The specific chemical reactions involving “4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine” are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including those combined with pyran analogs, are known for their broad spectrum of pharmacological activities. A review by Asif and Imran (2019) highlights the significant interest in morpholine as a core moiety in drug design due to its presence in compounds with diverse pharmacological activities. The review emphasizes the relevance of morpholine derivatives in biochemistry and their potential applications in developing novel therapeutic agents with potent pharmacophoric activities. This underscores the importance of morpholine-based compounds, such as "4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine," in scientific research aimed at discovering new treatments for various health conditions (Asif & Imran, 2019).

Triazine Scaffold in Heterocyclic Compounds

The triazine scaffold is integral to a class of heterocyclic compounds that have garnered attention for their biological significance. Research on triazine derivatives, as reviewed by Verma, Sinha, and Bansal (2019), showcases the versatility of the triazine ring in medicinal chemistry. Triazine derivatives are reported to possess a wide range of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects. This review suggests that compounds bearing the triazine scaffold, similar to the "this compound," could play a crucial role in the development of future drugs due to their potent pharmacological properties (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

The safety and hazards associated with “4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine” are not explicitly mentioned in the search results .

Properties

IUPAC Name

4-(2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-12-9(14-4-6-16-7-5-14)8-2-1-3-15(8)13-10/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNMBYGICKFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NN3C2=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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